

An In-depth Technical Guide to Trioctylamine-d6

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Compound of Interest

Compound Name: Trioctylamine-d6

Cat. No.: B15558407

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This technical guide provides a comprehensive overview of **Trioctylamine-d6**, a deuterated analog of Trioctylamine. Given the limited availability of specific data for the deuterated compound, this document leverages the extensive information available for the non-deuterated form, Trioctylamine (CAS Number: 1116-76-3), and integrates established principles of isotopic labeling to offer a thorough understanding of its properties, potential applications, and relevant experimental considerations.^[1] No specific CAS number for **Trioctylamine-d6** is readily available in the public domain.

Quantitative Data Summary

The physicochemical properties of Trioctylamine are summarized in the table below. These values provide a close approximation for **Trioctylamine-d6**, with a slight increase in molecular weight due to the presence of deuterium atoms.

Property	Value
CAS Number	1116-76-3 (for non-deuterated Trioctylamine)
Molecular Formula	C ₂₄ H ₅₁ N
Molecular Weight	353.67 g/mol
Density	0.809 g/mL at 25 °C
Melting Point	-34.6 °C
Boiling Point	164-168 °C at 0.7 mmHg
Refractive Index	n _{20/D} 1.449
Flash Point	168 °C (closed cup)
Solubility	Insoluble in water, soluble in chloroform.[2][3]

Key Applications in Research and Development

The primary application of **Trioctylamine-d6** is as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a deuterated standard offers significant advantages, including:

- **Mass Differentiation:** It is easily distinguished from the non-deuterated analyte by the mass spectrometer.[1]
- **Co-elution:** It has nearly identical chromatographic behavior to the analyte, ensuring simultaneous analysis.
- **Improved Accuracy and Precision:** It effectively corrects for variations in sample preparation (extraction efficiency), matrix effects, and instrument response, leading to more reliable and accurate quantification.[1]

Potential application areas for **Trioctylamine-d6** as an internal standard include:[1]

- **Pharmacokinetic Studies:** For the quantification of drugs or metabolites that have a trioctylamine moiety.

- **Metabolic Profiling:** To accurately measure endogenous compounds with structural similarities to trioctylamine.
- **Environmental Analysis:** For the precise measurement of Trioctylamine or related compounds as environmental pollutants.[\[1\]](#)
- **Process Chemistry:** To monitor the efficiency of extraction processes that utilize Trioctylamine.[\[1\]](#)

The non-deuterated form, Trioctylamine, is widely used as an extractant for organic acids (like succinic and acetic acid) and precious metals in industrial and laboratory settings.[\[2\]](#)[\[4\]](#)

Experimental Protocols

This protocol outlines the general steps for using **Trioctylamine-d6** as an internal standard in an LC-MS/MS analysis.[\[1\]](#)

- **Preparation of Standard Solutions:**
 - Prepare a stock solution of the non-deuterated analyte (Trioctylamine) in a suitable organic solvent.
 - Prepare a separate stock solution of the internal standard (**Trioctylamine-d6**) in the same solvent.
- **Calibration Curve Preparation:**
 - Create a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma) with known, varying concentrations of the analyte.
 - Add a constant, known concentration of the **Trioctylamine-d6** internal standard to each calibration standard.
- **Sample Preparation:**
 - To the unknown samples (e.g., plasma, urine), add the same constant concentration of the **Trioctylamine-d6** internal standard as used in the calibration curve.

- Extraction:
 - Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and the internal standard from the sample matrix.
- LC-MS/MS Analysis:
 - Inject the extracted samples onto an appropriate LC column for chromatographic separation.
 - The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
- Quantification:
 - Calculate the peak area ratio of the analyte to the internal standard for all samples and calibration standards.
 - Determine the concentration of the analyte in the unknown samples by comparing their peak area ratios to the calibration curve.

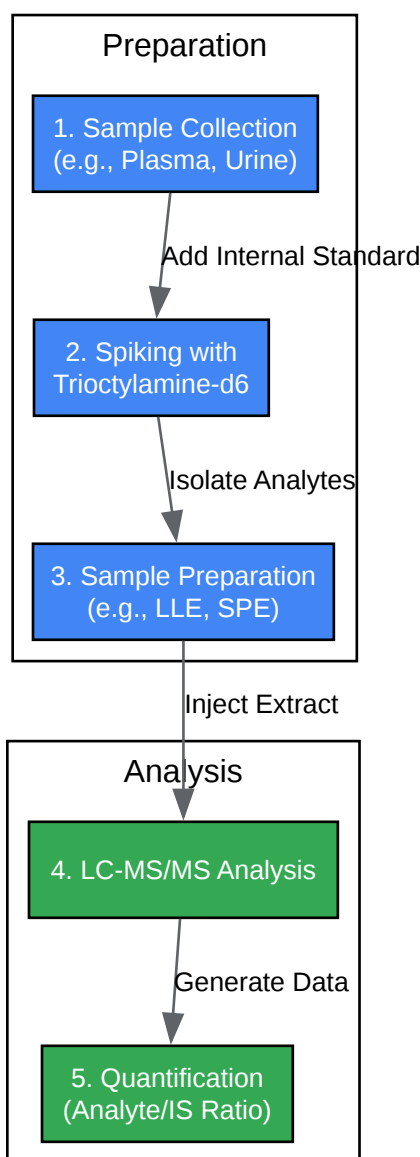
The following protocol for metal extraction using Trioctylamine can be adapted for studies involving **Trioctylamine-d6** to investigate potential kinetic isotope effects.[\[4\]](#)

- Preparation of the Organic Phase:
 - Dissolve a known concentration of Trioctylamine (or **Trioctylamine-d6**) in an appropriate organic solvent, such as toluene.
 - React the Trioctylamine solution with 1 M hydrochloric acid to form the ionic liquid $A_{327}H^+Cl^-$.
- Extraction Procedure:
 - Prepare an aqueous solution containing a known concentration of gold(III) in hydrochloric acid (e.g., 4 M).

- In a separatory funnel, combine equal volumes of the organic phase and the aqueous gold(III) solution.
- Shake the funnel vigorously for a set period (e.g., 10 minutes) to allow for the extraction to reach equilibrium.
- Allow the two phases to separate completely.
- Analysis:
 - Carefully separate the aqueous phase (raffinate) and the organic phase.
 - Analyze the concentration of gold(III) remaining in the aqueous phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry) to determine the extraction efficiency.

Logical Workflow Diagram

The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard like **Trioctylamine-d6**.



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Caption: General workflow for quantitative analysis using a deuterated internal standard.

Plausible Synthesis of Trioctylamine-d6

While a specific, documented synthesis protocol for **Trioctylamine-d6** is not readily available, a plausible route can be inferred from general organic chemistry principles.^[1] One common method would be the reductive amination of a deuterated aldehyde with dioctylamine, using a deuterated reducing agent.^[1]

Safety Information

No specific Safety Data Sheet (SDS) is available for **Trioctylamine-d6**.^[1] However, it should be handled with the same precautions as its non-deuterated counterpart, Trioctylamine.

Trioctylamine is classified as a hazardous substance with the following potential hazards:^{[1][2][3]}

- Causes skin and serious eye irritation.^{[1][2][3]}
- May cause respiratory irritation.^{[1][2][3]}
- May damage fertility or the unborn child.^{[1][2][3]}
- Causes damage to organs through prolonged or repeated exposure.^{[1][2][3]}
- Very toxic to aquatic life with long-lasting effects.^{[2][3]}

Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area.

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